Ethanol, 2-(pentafluoroethoxy)-

CAS No.: 91324-95-7

Cat. No.: VC8151036

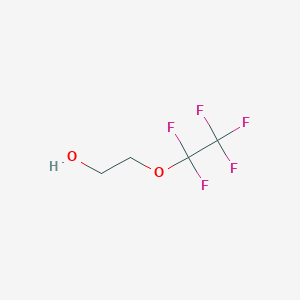

Molecular Formula: C4H5F5O2

Molecular Weight: 180.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91324-95-7 |

|---|---|

| Molecular Formula | C4H5F5O2 |

| Molecular Weight | 180.07 g/mol |

| IUPAC Name | 2-(1,1,2,2,2-pentafluoroethoxy)ethanol |

| Standard InChI | InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 |

| Standard InChI Key | NHIZSPXZHPQSTR-UHFFFAOYSA-N |

| SMILES | C(COC(C(F)(F)F)(F)F)O |

| Canonical SMILES | C(COC(C(F)(F)F)(F)F)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of an ethanol molecule (HOCH₂CH₂-) modified by a pentafluoroethoxy substituent at the second carbon. The pentafluoroethoxy group introduces significant electronegativity and lipophilicity due to its five fluorine atoms, which influence intermolecular interactions and solubility . The molecular formula is inferred as C₄H₅F₅O₂, with a molecular weight of approximately 204.08 g/mol (calculated from atomic masses).

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for 2-(pentafluoroethoxy)ethanol are absent in the provided sources, analogs like 2-(perfluorotetradecyl)ethanol ( ) and 2,2,2-trifluoroethanol ( ) demonstrate distinct fluorine-induced shifts in spectroscopic profiles. For instance, the ¹⁹F NMR of perfluorinated ethanols typically shows resonances between -70 to -130 ppm, reflecting the electronic environment of fluorine atoms .

Synthesis and Manufacturing

General Synthetic Routes

Fluorinated ethanols are commonly synthesized via nucleophilic substitution or etherification reactions. For example:

-

Etherification: Reacting ethylene oxide with pentafluoroethanol (CF₃CF₂OH) under acidic or basic conditions could yield 2-(pentafluoroethoxy)ethanol.

-

Cross-Coupling: Palladium-catalyzed coupling of fluorinated alcohols with haloethanols, as seen in imidazo-pyridine derivatives, might be adapted for this compound.

Challenges in Synthesis

-

Fluorine Reactivity: The strong C-F bond (∼485 kJ/mol) necessitates harsh conditions (e.g., high temperatures, specialized catalysts).

-

Purification: Fluorinated compounds often require chromatographic separation or fractional distillation due to their high boiling points and low polarity .

Physicochemical Properties

Thermal and Solubility Characteristics

Based on analogs like 2,2,2-trifluoroethanol ( ), 2-(pentafluoroethoxy)ethanol is expected to exhibit:

-

Boiling Point: Elevated compared to ethanol (∼78°C) due to increased molecular weight and fluorine-induced dipole interactions (estimated 140–160°C).

-

Solubility: Miscible with polar solvents (e.g., water, ethanol) but immiscible with hydrocarbons, as seen in 2-(perfluorotetradecyl)ethanol .

Thermodynamic Data

Experimental data for similar compounds ( ) suggest:

| Property | Value (Estimated) | Source Analogy |

|---|---|---|

| Density (g/cm³) | 1.45–1.60 | (Perfluorotetradecyl derivative: 1.82) |

| Viscosity (mPa·s) | 3.5–5.0 | (TFE: 2.1 at 298 K) |

| Dielectric Constant | ~15–20 | (TFE: 26.7) |

Applications in Industry and Research

Medicinal Chemistry

Fluorinated ethanols are prized for their bioactivity. For example, 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine ( ) demonstrates ethanol-antagonizing effects via α₁-adrenoceptor activation. While 2-(pentafluoroethoxy)ethanol’s pharmacological potential remains unexplored, its fluorinated ether moiety could enhance blood-brain barrier penetration or receptor binding .

Materials Science

-

Surfactants: Long-chain fluorinated ethanols (e.g., ) are used in firefighting foams and coatings. The shorter-chain 2-(pentafluoroethoxy)ethanol may serve as a co-solvent or stabilizer in polymer emulsions.

-

Ionic Liquid Modifiers: As shown in , fluorinated alcohols alter the thermophysical properties of ionic liquids, suggesting applications in battery electrolytes or green chemistry.

Research Gaps and Future Directions

Despite its structural promise, 2-(pentafluoroethoxy)ethanol remains understudied. Key areas for investigation include:

-

Toxicity Profiling: Fluorinated compounds often exhibit environmental persistence; rigorous ecotoxicological studies are needed .

-

Synthetic Optimization: Developing catalytic methods to improve yield and reduce energy consumption.

-

Application Trials: Testing efficacy in drug delivery systems or as a solvent in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume